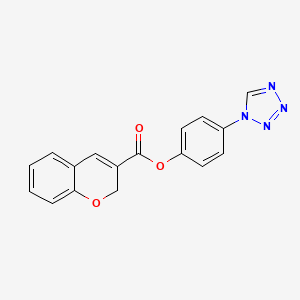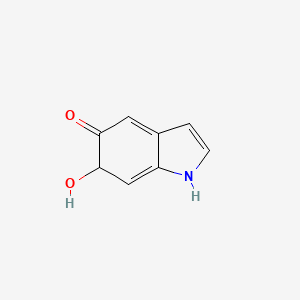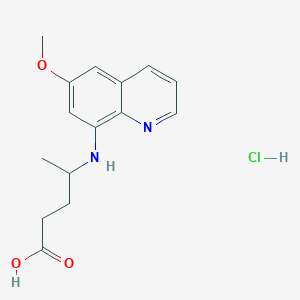
Methyl 3-acetoxy-4-(dibromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetoxy-4-(dibromomethyl)benzoate: is an organic compound with the molecular formula C11H10Br2O4 It is a derivative of benzoic acid and contains both ester and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetoxy-4-(dibromomethyl)benzoate typically involves the bromination of methyl 3-hydroxy-4-methylbenzoate followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-acetoxy-4-(dibromomethyl)benzoate can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Methyl 3-acetoxy-4-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and brominases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-acetoxy-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets, primarily through its ester and bromomethyl groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Methyl 3,4-bis(bromomethyl)benzoate: Similar structure but lacks the acetoxy group.
Methyl 3,5-bis(benzyloxy)benzoate: Contains benzyloxy groups instead of bromomethyl groups.
Methyl 2,4-bis(octyloxy)benzoate: Contains octyloxy groups instead of bromomethyl groups.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C11H10Br2O4 |
|---|---|
Molecular Weight |
366.00 g/mol |
IUPAC Name |
methyl 3-acetyloxy-4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C11H10Br2O4/c1-6(14)17-9-5-7(11(15)16-2)3-4-8(9)10(12)13/h3-5,10H,1-2H3 |
InChI Key |
CSCXEOUPOCDPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)OC)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



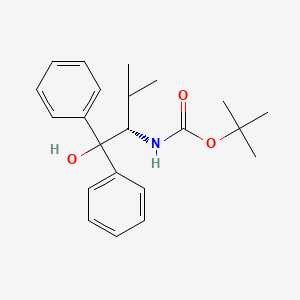
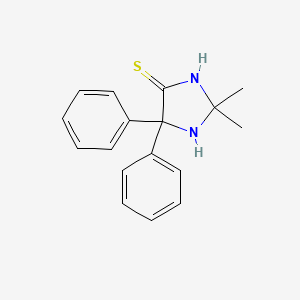
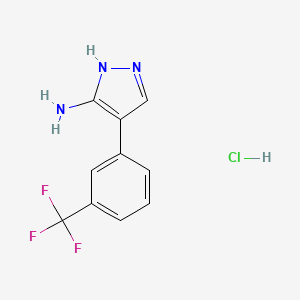


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

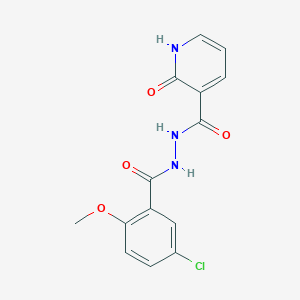
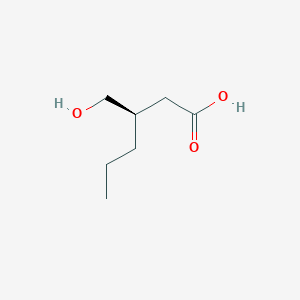
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
